4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
4,5-dibromo-2-(2-trimethylsilylethoxymethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2N2O2Si/c1-17(2,3)5-4-16-7-14-10(15)9(12)8(11)6-13-14/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQIAKVVTKXGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=O)C(=C(C=N1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various pharmacological effects, such as inhibition of platelet aggregation or reduction of blood pressure .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs of 4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one include:
Physicochemical Properties
- Melting Points : The phenyl-substituted analog (180–185°C) suggests that aromatic substituents increase crystallinity compared to alkyl groups. The SEM-substituted compound’s melting point is expected to be lower due to the flexible ethoxy chain.
- Solubility : The SEM group’s trimethylsilyl and ethoxy moieties enhance solubility in moderately polar solvents (e.g., THF, DCM) compared to purely alkyl or aryl analogs .
- Stability : The SEM group confers stability under acidic/basic conditions, unlike allyl or tert-butyl groups, which may undergo elimination or oxidation .
Research Findings and Data
Table 1: Comparative Analysis of Key Analogs
Biological Activity
4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one is a compound that has garnered attention for its potential biological activities, particularly as a PARP7 inhibitor. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : 4,5-dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one
- Molecular Formula : C10H16Br2N2O2Si
- Molecular Weight : 384.14 g/mol
- CAS Number : 115029-76-0
Synthesis
The synthesis of 4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one involves several steps including the bromination of pyridazine derivatives and the introduction of trimethylsilyl and ethoxy groups. The detailed synthetic pathway can be found in patent literature, which outlines methods for producing this compound with high yields and purity .
PARP7 Inhibition
Recent studies highlight the compound's role as a PARP7 inhibitor , which is significant in cancer therapy. PARP7 (Poly (ADP-ribose) polymerase 7) is involved in DNA repair processes and has been implicated in various cancers. Inhibition of this enzyme can lead to increased apoptosis in tumor cells.
Table 1: Biological Activity Summary
| Activity Type | Effect Observed | Reference |
|---|---|---|
| PARP7 Inhibition | Decreased tumor cell viability | |
| Anti-inflammatory | Potential analgesic effects | |
| Cytotoxicity | Selective toxicity in cancer cells |
Analgesic and Anti-inflammatory Effects
In vivo studies have indicated that derivatives of pyridazinones exhibit analgesic and anti-inflammatory properties. While specific data on 4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one is limited, related compounds have shown promise in models for pain relief and inflammation reduction .
Case Studies
-
In Vivo Analgesic Activity :
A study tested various pyridazinone derivatives for analgesic activity using the acetic acid-induced writhing test. The results indicated a significant reduction in pain response, suggesting potential for pain management therapies . -
Anti-cancer Properties :
Another investigation focused on the anti-cancer effects of similar compounds where inhibition of PARP7 led to enhanced sensitivity of cancer cells to chemotherapeutic agents. The study concluded that targeting PARP7 could be an effective strategy in cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?
- Methodology :
- Start with a pyridazinone core (e.g., 4,5-dichloro-pyridazinone derivatives) and perform bromination using PBr₃ or HBr/AcOH under controlled temperatures (0–25°C) to replace chloro groups with bromo .
- Introduce the SEM (2-(trimethylsilyl)ethoxy)methyl group via nucleophilic substitution. Use anhydrous conditions with NaH or K₂CO₃ in DMF to avoid hydrolysis of the SEM protecting group .
- Optimize yields by monitoring reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine’s deshielding effects at C4/C5, SEM group’s characteristic trimethylsilyl peak at δ ~0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., C₁₀H₁₅Br₂N₂O₂Si: expected [M+H]⁺ ~463.8) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity. Use pharmacopeial guidelines for validation .
Q. How does the SEM group influence the compound’s stability under acidic or basic conditions?
- Methodology :
- Conduct stability studies in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC.
- The SEM group is acid-labile; exposure to TFA or HCl in dioxane removes it, regenerating the pyridazinone NH group. Stability in basic conditions (e.g., K₂CO₃/MeOH) depends on reaction duration .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reactivity of brominated pyridazinones with nucleophiles?
- Methodology :
- Compare reactivity of 4,5-dibromo derivatives vs. mono-brominated analogs. Use DFT calculations to map electron density at C4/C5 and predict regioselectivity .
- Perform kinetic studies (e.g., with amines or thiols) in polar aprotic solvents (DMF, DMSO) to isolate intermediates via quenching and LC-MS analysis .
Q. How can computational modeling predict the compound’s biological activity, and what experimental assays validate these predictions?
- Methodology :
- In Silico Studies : Use molecular docking (AutoDock Vina) to screen against targets like kinases or phosphodiesterases. Prioritize binding affinity scores and ADMET profiles .
- In Vitro Assays : Validate cytotoxicity (MTT assay on cancer cell lines), anti-inflammatory activity (COX-2 inhibition), or antimicrobial effects (MIC against Gram+/− bacteria) .
Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?
- Methodology :
- Fate Studies : Use isotope-labeled analogs (e.g., ¹⁴C-labeled) to track biodegradation in soil/water systems. Analyze metabolites via LC-MS/MS .
- Ecotoxicology : Assess acute/chronic toxicity in Daphnia magna or zebrafish embryos. Measure LC₅₀ and oxidative stress biomarkers (e.g., glutathione levels) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for SEM-protected pyridazinone derivatives?
- Methodology :
- Variable Control : Replicate reactions under strictly anhydrous conditions (Schlenk line) to exclude moisture interference .
- Byproduct Analysis : Use GC-MS to identify side products (e.g., SEM group hydrolysis to -CH₂OH). Adjust stoichiometry of NaH or SEM-Cl to suppress side reactions .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
